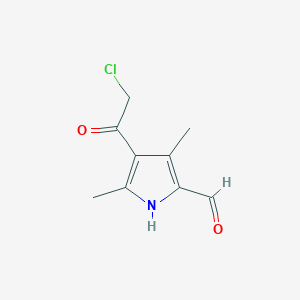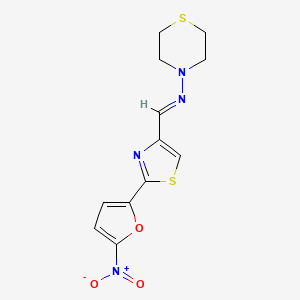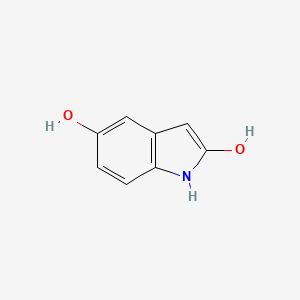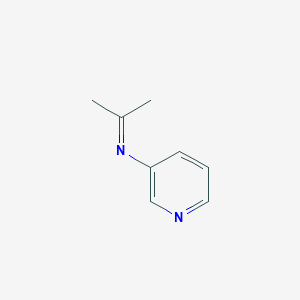
4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde
概要
説明
4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyrrole ring substituted with a chloroacetyl group and two methyl groups, making it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde typically involves the acylation of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines, alcohols, or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(2-carboxyacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde.
Reduction: 4-(2-hydroxyacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde.
Substitution: 4-(2-substituted acetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde derivatives.
科学的研究の応用
4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with biological macromolecules. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
類似化合物との比較
Similar Compounds
4-(2-chloroacetyl)piperazin-1-yl derivatives: These compounds share the chloroacetyl group but have a different heterocyclic core.
Indole derivatives: These compounds have a similar aromatic structure but differ in the specific substituents and ring systems.
Uniqueness
4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
IUPAC Name |
4-(2-chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-7(4-12)11-6(2)9(5)8(13)3-10/h4,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSTWTOPJIFKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)CCl)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622135 | |
| Record name | 4-(Chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324570-85-6 | |
| Record name | 4-(Chloroacetyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolo[1,2-a]quinoline](/img/structure/B3350903.png)





![Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine](/img/structure/B3350945.png)






